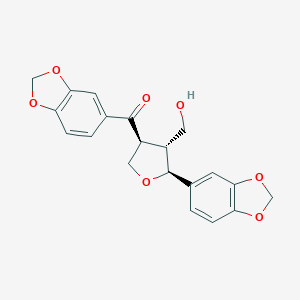

Sesaminone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

157207-93-7 |

|---|---|

Molecular Formula |

C20H18O7 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

1,3-benzodioxol-5-yl-[(3S,4R,5S)-5-(1,3-benzodioxol-5-yl)-4-(hydroxymethyl)oxolan-3-yl]methanone |

InChI |

InChI=1S/C20H18O7/c21-7-13-14(19(22)11-1-3-15-17(5-11)26-9-24-15)8-23-20(13)12-2-4-16-18(6-12)27-10-25-16/h1-6,13-14,20-21H,7-10H2/t13-,14+,20+/m0/s1 |

InChI Key |

RZIWMSJDPYUACC-LRDNONRASA-N |

SMILES |

C1C(C(C(O1)C2=CC3=C(C=C2)OCO3)CO)C(=O)C4=CC5=C(C=C4)OCO5 |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](O1)C2=CC3=C(C=C2)OCO3)CO)C(=O)C4=CC5=C(C=C4)OCO5 |

Canonical SMILES |

C1C(C(C(O1)C2=CC3=C(C=C2)OCO3)CO)C(=O)C4=CC5=C(C=C4)OCO5 |

Synonyms |

sesaminone |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Sesaminone

Plant Sources and Isolation Techniques

Sesaminone is found in various plant species, with Zanthoxylum nitidum being a notable source from which it has been isolated alongside other lignans (B1203133) nih.govresearchgate.netresearchgate.net.

The initial step in obtaining this compound typically involves the extraction of plant material. For instance, lignans, including this compound, have been isolated from the ethanol (B145695) extract of Zanthoxylum nitidum researchgate.net. Following crude extraction, a series of purification procedures are employed to isolate this compound from the complex mixture of plant constituents. These procedures often involve repeated column chromatography plantaedb.comthegoodscentscompany.com. Preparative high-performance liquid chromatography (HPLC) is also utilized to achieve high purity of the isolated compounds, with purity levels often confirmed to be over 99%. Other general purification methods in chemistry, such as filtration, centrifugation, liquid-liquid extraction, and crystallization, may also be applied to separate or concentrate the target analyte.

Chromatography plays a crucial role in the separation and enrichment of this compound from crude plant extracts. This analytical technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Various advanced chromatographic methods are employed:

Column Chromatography: This foundational technique involves packing a solid stationary phase into a column, through which the sample is passed with a mobile solvent. Components separate based on their adsorption affinities to the stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient liquid chromatography technique used for separating compounds soluble in a particular solvent. It offers exceptional resolution and is widely applied in pharmaceutical analysis and bioanalytical research for a variety of analytes.

Thin-Layer Chromatography (TLC): TLC utilizes a thin layer of adsorbent material coated on a plate. It is often used for rapid qualitative analysis and can guide further purification steps.

These techniques exploit different separation mechanisms, including adsorption, partition, ion exchange, and size exclusion, to effectively isolate and enrich this compound to the desired purity.

Extraction and Purification from Zanthoxylum nitidum

Spectroscopic and Diffraction-Based Structural Confirmation of this compound

Once isolated, the precise chemical structure of this compound is confirmed using a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed characterization of this compound's molecular structure. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), COSY (Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), provide crucial information about the connectivity and spatial arrangement of atoms within the molecule plantaedb.com.

For instance, in the characterization of lignans structurally related to this compound, ¹H NMR data revealed specific signals like a doublet at δH = 4.67 (1H, d, J = 9.0 Hz), assigned to the oxybenzylic proton H-7′ in a trans configuration to H-8′ (δH = 2.84). Aromatic protons at δH = 7.44 (d, J = 8.5 Hz) and 6.52 (d, J = 8.5 Hz) indicated the presence of a 1,2,3,4-tetrasubstituted aromatic unit. Furthermore, 2D NMR spectra, including HMBC, confirmed the hexahydrofuro[3,4-c]furan system and the connection of this moiety to phenolic units plantaedb.com.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular mass of compounds with exceptional precision. This high accuracy allows for the determination of the elemental composition of this compound and helps differentiate it from other compounds with similar nominal masses but different molecular formulas. HRMS is crucial for confirming the molecular formula of newly isolated natural products, including lignans, by providing highly accurate mass-to-charge (m/z) ratios. The precision offered by HRMS is vital for identifying unknown compounds and confirming targeted species in complex mixtures.

X-ray crystallography is considered the most powerful structural method for determining the three-dimensional structures of molecules, including the absolute configuration of chiral compounds like this compound. The absolute configuration specifies the spatial orientation of substituents at chiral centers, distinguishing between enantiomers.

The determination of absolute configuration by X-ray crystallography relies on the phenomenon of resonant scattering, which introduces small deviations from the inherent inversion symmetry of single-crystal X-ray diffraction patterns, known as Bijvoet differences. For this technique to be successful, a high-quality single crystal of the analyte is required. Notably, the absolute configuration of this compound has been confirmed through X-ray analysis thegoodscentscompany.com. Recent advancements in X-ray crystallography methods allow for confident determination of absolute configuration even for compounds where oxygen is the heaviest atom, which is particularly relevant for many natural products.

High-Resolution Mass Spectrometry Applications in this compound Analysis

Stereochemical Analysis and Isomeric Differentiation of this compound

The stereochemical analysis and differentiation of isomers are critical for lignans like this compound, given their often complex chiral centers and the existence of various stereoisomers in nature. An asymmetric synthesis of the naturally occurring antipode of this compound, specifically (−)-sesaminone, has been successfully achieved. nih.govdiva-portal.orgtandfonline.comacs.orgacs.orgacs.org This synthetic endeavor was pivotal in confirming the compound's structure and unequivocally establishing its absolute configuration through correlation with compounds of known absolute stereochemistry, such as L-phenylalanine (L-Phe). nih.govacs.orgacs.org The validation of the synthetic material's structure was further supported by X-ray crystal structure analysis. nih.govacs.orgacs.org

The differentiation of this compound from its stereoisomers, such as (+)-epithis compound, is a key aspect of its characterization. (+)-Epithis compound, a keto-lignan, has been isolated from Sesamum indicum and represents a distinct stereoisomer or closely related compound. researchgate.nettsijournals.comnih.govslu.seacs.orgtandfonline.com

Methods employed for stereochemical analysis and isomeric differentiation include:

NMR Spectroscopy: Advanced NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are vital for determining relative configurations by observing spatial correlations between protons. researchgate.netnih.gov

X-ray Crystallography: This technique provides definitive three-dimensional structural data, allowing for the unequivocal determination of relative and absolute stereochemistry, as demonstrated in the confirmation of this compound's structure and the definition of the relative stereochemistry of related lignans like (-)-sesamolactol. nih.govacs.orgacs.orgacs.orgacs.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical tool used to separate and quantify enantiomers and diastereomers, enabling the differentiation of isomeric forms. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy is employed to assign absolute configurations of chiral molecules by analyzing their differential absorption of left and right circularly polarized light. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS): Modern analytical techniques like ion mobility-mass spectrometry are emerging for their ability to separate and identify isomers based on differences in their gas-phase size, shape, and charge, offering high-resolution differentiation. oak.go.kr

These methodologies collectively ensure the accurate identification and characterization of this compound and its various isomeric forms, which is fundamental for understanding its chemical properties and natural occurrence.

Synthetic Approaches and Derivatization Strategies for Sesaminone

Total Synthesis Methodologies of Sesaminone

Total synthesis efforts for this compound aim to construct the entire molecule from simpler, readily available precursors, often with a strong emphasis on controlling stereochemistry.

An asymmetric synthesis of the naturally occurring antipode of this compound, (−)-sesaminone, has been successfully achieved. This synthesis validated the previously proposed structure for this lignan (B3055560) and established its absolute configuration by correlating the synthetic tetrahydrofuran (B95107) with the known absolute configuration of L-Phe. A key step in this synthesis is a diastereoselective Evans aldol (B89426) reaction between N-4-pentenoyloxazolidinone and piperonal (B3395001). This reaction produced aldol adducts with high diastereoselectivity, yielding diastereomerically pure product in good yield. acs.orgacs.org Another approach to asymmetric synthesis involves chemoselective hydrogenation starting from a dihydroxyacetone dimer, leading to 2,3,4-trisubstituted tetrahydrofuran lignans (B1203133) like this compound. thieme-connect.com

The stereocontrolled construction of the tetrahydrofuran core is central to the synthesis of this compound. In the asymmetric synthesis reported by Maioli et al., the reduction of the major diastereomer of the aldol product yielded enantiomerically pure diol. The hydroxyl groups of this diol were then protected to form a silyl (B83357) ether-MOM ether. This intermediate's vinyl group was subsequently elaborated through a series of four steps to an aryl ketone. The aryl ketone was converted into a mixture of silyl enol ether stereoisomers, and a TiCl₄-mediated activation of the MOM ethers in this mixture ultimately yielded the desired tetrahydrofuran core as the major product. acs.org This method demonstrates a precise control over the stereochemistry of the tetrahydrofuran ring. Another strategy for constructing substituted tetrahydrofurans, including motifs found in lignans like this compound, involves Lewis-acid catalyzed cyclization of requisite diols. acs.org

The total synthesis of this compound involves several critical intermediates and reaction pathways. In the asymmetric synthesis, key intermediates include the diastereomerically pure aldol adduct (e.g., compound 5), enantiomerically pure diol (e.g., compound 4), and the silyl ether-MOM ether (e.g., compound 9). The transformation of the silyl ether-MOM ether into an aryl ketone (e.g., compound 10) is another crucial step. The final cyclization to form the tetrahydrofuran ring involves the TiCl₄-mediated activation of silyl enol ether stereoisomers. acs.org

Diastereoselective Evans Aldol Reaction: N-4-pentenoyloxazolidinone reacts with piperonal to form aldol adducts. acs.orgacs.org

Reduction: The aldol adduct is reduced (e.g., with lithium borohydride) to yield an enantiomerically pure diol. acs.org

Protection: The diol's hydroxyl groups are protected. acs.org

Elaboration and Aryl Ketone Formation: The protected intermediate undergoes further transformations to yield an aryl ketone. acs.org

Cyclization to Tetrahydrofuran: The aryl ketone is converted to silyl enol ethers, which then undergo TiCl₄-mediated activation to form the tetrahydrofuran ring. acs.org

Deprotection: The protected this compound is treated with fluoride (B91410) to yield the final (−)-sesaminone. acs.org

Stereocontrolled Construction of the Tetrahydrofuran Core

Semi-Synthesis of this compound from Precursor Compounds

While extensive literature focuses on the total synthesis of lignans, specific detailed semi-synthetic pathways for this compound from other precursor compounds are less explicitly documented in the provided search results. However, general synthetic routes to various lignans are known, and some are synthesized industrially, such as sesamol. nih.gov The biosynthesis of furofuran lignans, including compounds related to this compound, typically begins with the dimerization of coniferyl alcohol, followed by the formation of dioxoles, oxidation, and glycosylation. nih.gov This suggests that related lignans or their biosynthetic intermediates could potentially serve as starting points for semi-synthetic routes to this compound, though specific examples for this compound itself were not detailed.

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of natural products like this compound are crucial for exploring their biological activities and optimizing their properties. This compound itself is a lignan, a class of natural products known for diverse biological activities. thieme-connect.comnih.gov

Rational design principles for structural modification of natural products often involve understanding the core scaffold and identifying functional groups that can be altered to modulate activity, solubility, or other properties. For lignans, the furofuran core and the benzodioxole substituents are key structural features. nih.gov Modifications might involve altering the substituents on the aromatic rings, introducing different functional groups, or modifying the tetrahydrofuran ring itself. For example, the development of asymmetric synthetic methods for highly substituted γ-lactones and other heterocycles, which can be related to lignan structures, highlights the focus on incorporating specific two-carbon units in cyclization reactions and achieving high stereoselectivity. rsc.org The aim of rational design is to create a library of compounds with targeted structural variations to establish structure-activity relationships (SARs), which can then guide the development of optimized drug candidates or probes. schenautomacao.com.br

Chemical Modification Strategies for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are a fundamental approach in medicinal chemistry and chemical biology to understand how changes in the chemical structure of a molecule influence its biological activity. The core principle of SAR is to identify the specific chemical groups responsible for a particular biological effect or property. creative-proteomics.comfrontiersin.org This enables chemists to systematically modify a compound to enhance desired properties such as potency, selectivity, or to reduce undesired effects. wikipedia.orgmdpi.com When these relationships are quantified, they are referred to as Quantitative Structure-Activity Relationships (QSAR). creative-proteomics.comfrontiersin.org

In SAR studies, chemical modifications are strategically introduced to probe the importance of different parts of the molecule. Common strategies involve:

Substitution: Replacing existing atoms or groups with different ones (e.g., alkyl, aryl, halogen, hydroxyl, methoxy, amino groups) at various positions on the core scaffold.

Functional Group Modification: Altering or interconverting functional groups (e.g., reducing a ketone to an alcohol, oxidizing an alcohol to a ketone or carboxylic acid, forming ethers or esters from hydroxyl groups).

Isosteric Replacement: Substituting a functional group with another group that has similar size, shape, and electronic properties but a different chemical composition.

Ring Expansion/Contraction: Modifying the size of existing rings within the molecular structure.

Stereochemical Modifications: Synthesizing and testing different stereoisomers to understand the impact of three-dimensional arrangement on activity.

The goal is to observe how these specific modifications alter the compound's interaction with its biological target. For example, the nature and positions of substituents can significantly affect the activity of a compound.

While the principles of chemical modification for SAR studies are broadly applicable across various compound classes, including natural products like lignans, specific detailed research findings or data tables outlining chemical modification strategies specifically for this compound and their corresponding structure-activity relationships were not extensively identified in the provided search results. Such studies would typically involve synthesizing a series of this compound analogs with targeted structural changes and then evaluating their biological activities to deduce the critical structural determinants.

Preclinical Investigations of Sesaminone S Bioactivities and Underlying Mechanisms

Methodological Frameworks in Sesaminone Bioactivity Research

The study of this compound's bioactivities, similar to other lignans (B1203133), employs a range of methodological frameworks designed to assess its efficacy and elucidate its underlying mechanisms at cellular and organismal levels.

In Vivo Non-Human Animal Models in this compound StudiesNon-human animal models play a critical role in evaluating the efficacy and safety of compounds in a complex biological system, bridging the gap between in vitro findings and potential human applications. These models are essential for understanding pharmacokinetics, pharmacodynamics, and overall physiological responses. Common animal models include various rodent species, such as rats and mice, which are extensively used for studying a wide array of conditions, including neurological disorders, cognitive functions, and neurodegenerative diseasesmdpi.com. In oncology research, xenograft models, often involving nude mice, are frequently employed to assess anti-tumor efficacy. While comprehensive in vivo studies focusing solely on the antineoplastic effects of this compound were not detailed in the provided sources, the compound has been reported to exhibit inhibitory activities on bone resorption in preclinical contextsepdf.pubmdpi.com. This suggests its investigation in animal models relevant to bone health, such as those for osteoporosis. Related lignans like Sesamin (B1680957) have been studied in rat models for conditions such as hypertension, fatty acid synthesis, obesity-related diseases, and cardiotoxicityresearchgate.netresearchgate.nete-century.usnih.gov, and in mouse models for oxidative damage and tumor growth in xenograft settingsjst.go.jpnih.govresearchgate.net.

Antineoplastic Mechanisms of this compound in Preclinical Models

Detailed preclinical investigations focusing solely on the antineoplastic mechanisms of this compound, including its specific effects on cancer cell proliferation and cell cycle progression, were not extensively found in the provided search results. However, this compound has been noted for its inhibitory activities on bone resorption epdf.pubmdpi.com.

Suppression of Cancer Cell Proliferation by SesaminoneSpecific data on the direct suppression of cancer cell proliferation by this compound was not detailed in the provided search results.

Inhibition of Colony Formation

A key aspect of this compound's antiproliferative effect is its ability to inhibit colony formation in cancer cells. Colony formation assays are widely used to assess the long-term clonogenic potential of cancer cells, reflecting their ability to survive and proliferate to form colonies after treatment plos.orgfrontiersin.org. Studies have shown that this compound significantly inhibits this capacity in HCC827-osi cells nih.gov.

Table 1: Effect of this compound on Colony Formation in Cancer Cells

| Cell Line Tested | Effect on Colony Formation |

| HCC827-osi cells | Inhibited |

Induction of Apoptotic Cell Death by this compound in Malignant Cells

Beyond inhibiting proliferation, this compound has been found to induce apoptotic cell death in malignant cells, including osimertinib-resistant non-small cell lung cancer cells nih.gov. Apoptosis, or programmed cell death, is a highly regulated process crucial for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer thermofisher.compromega.de.

While the search results confirm that this compound induces apoptotic death in HCC827-osi cells nih.gov, specific details regarding the activated apoptotic pathways (e.g., intrinsic or extrinsic) or the precise apoptotic markers (e.g., caspase activation, PARP cleavage, changes in Bcl-2 family proteins, DNA fragmentation) directly modulated by this compound were not explicitly characterized in the provided information. Generally, apoptosis involves distinct morphological changes such as chromatin condensation, cell shrinkage, and the formation of apoptotic bodies, often accompanied by biochemical events like caspase activation and DNA fragmentation thermofisher.compromega.debiocompare.com.

Molecular Signaling Pathway Modulation by this compound in Cancer Cells

The anticancer effects of this compound are mediated through its modulation of critical molecular signaling pathways that are frequently dysregulated in cancer.

This compound has been shown to downregulate the activation of the c-Met/JAK1/STAT3 signaling pathway in osimertinib-resistant non-small cell lung cancer (HCC827-osi) cells nih.govresearchgate.net. The c-Met receptor tyrosine kinase, along with the Janus kinase (JAK) family, particularly JAK1, are upstream activators of Signal Transducer and Activator of Transcription 3 (STAT3) biorxiv.orgnih.gov. Constitutive activation of STAT3 is a common feature in many cancers, promoting cell proliferation, survival, and immune evasion, while suppressing apoptosis biorxiv.orgmdpi.com. By downregulating this pathway, this compound interferes with key pro-survival and proliferative signals in cancer cells.

Table 2: Effect of this compound on c-Met/JAK1/STAT3 Signaling

| Signaling Pathway Component | Effect of this compound |

| c-Met activation | Downregulated |

| JAK1 activation | Downregulated |

| STAT3 activation | Downregulated |

In addition to the c-Met/JAK1/STAT3 pathway, this compound also modulates the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway in HCC827-osi cells nih.govresearchgate.net. The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates various cellular processes, including cell growth, proliferation, survival, and metabolism, and its aberrant activation is frequently observed in human cancers, contributing to increased cell survival and resistance to apoptosis mdpi.comfrontiersin.orgresearchgate.netnih.govmdpi.com. This compound's ability to modulate this pathway suggests a multifaceted approach to its anticancer activity.

Table 3: Effect of this compound on PI3K/AKT/mTOR Signaling

| Signaling Pathway Component | Effect of this compound |

| PI3K activation | Modulated |

| AKT activation | Modulated |

| mTOR activation | Modulated |

Downregulation of c-Met/JAK1/STAT3 Signaling

Synergistic Preclinical Efficacy of this compound

Preclinical investigations have indicated that this compound exhibits synergistic effects when combined with other anticancer agents. Notably, the combination of this compound and osimertinib (B560133) demonstrated synergistic effects on the antiproliferative activity against osimertinib-resistant non-small cell lung cancer (HCC827-osi) cells nih.gov. This synergistic potential is significant as it suggests that this compound could enhance the efficacy of existing therapies, particularly in cases of acquired drug resistance, potentially leading to improved therapeutic outcomes biorxiv.orgmdpi.com.

Table 4: Synergistic Efficacy of this compound

| Combination Partner | Cell Line Tested | Observed Effect |

| Osimertinib | HCC827-osi cells | Synergistic antiproliferative activity |

Structure Activity Relationship Sar Studies of Sesaminone and Its Analogues

Impact of Stereochemistry and Chirality on Biological Activity and Selectivity

Stereochemistry and chirality play a crucial role in determining the biological activity and selectivity of many natural products and drug molecules, including lignans (B1203133) like sesaminone tandfonline.comiitkgp.ac.inresearchgate.netescholarship.orgsfu.canih.gov. Different stereoisomers of a compound, while possessing the same chemical formula, can exhibit vastly different pharmacological profiles due to their unique three-dimensional arrangements and their specific interactions with biological targets tandfonline.comiitkgp.ac.inescholarship.orgnih.gov.

For this compound, studies have highlighted the significant impact of its steric positioning and chirality on its biological activity and selectivity michberk.com. Research on novel lignans, including this compound, isolated from Zanthoxylum nitidum, revealed that the stereochemical configuration of these lignans is critical for their antiproliferative activity michberk.com. Specifically, this compound (identified as compound 3 in one study) demonstrated potent antiproliferative activity in various human cancer cell lines, including osimertinib-resistant non-small-cell lung cancer (HCC827-osi) cells michberk.com. The precise stereochemical arrangement of this compound is integral to its ability to inhibit colony formation and induce apoptotic cell death in these resistant cancer cells michberk.com. The asymmetric synthesis of this compound has been a subject of research, confirming its structure and absolute configuration, which underscores the importance of stereochemical control in its synthesis and the study of its biological properties walshmedicalmedia.comscirp.org.

Correlation of Specific Structural Motifs with Molecular Interactions

The biological activity of this compound is intrinsically linked to specific structural motifs within its furofuran lignan (B3055560) scaffold. These motifs dictate how the molecule interacts with various biological macromolecules, such as enzymes and receptors. While detailed, isolated structural motif analysis specifically for this compound is not extensively documented in the provided snippets, insights can be drawn from studies on related lignans and the general principles of SAR.

The furofuran ring system, common to this compound and its analogues like sesamin (B1680957) and sesamolin (B1680958), is a key structural feature of these lignans f6publishing.com. The presence of methylenedioxy groups on the phenyl rings is also a characteristic motif. Alterations to these motifs, such as changes in the oxidation state or the introduction/removal of functional groups, can significantly modulate activity. For instance, the presence of a hydroxyl group in this compound, distinguishing it from sesamin, likely contributes to its unique biological profile nih.govnih.gov.

In the context of its antiproliferative activity, this compound has been shown to downregulate the activation of key signaling pathways, including the c-Met/JAK1/STAT3 and PI3K/AKT/mTOR pathways, in HCC827-osi cells michberk.com. This suggests that specific structural elements of this compound are crucial for modulating these pathways, likely through interactions with components of these cascades. The ability of this compound to exhibit synergistic effects with osimertinib (B560133) against HCC827-osi cells further implies specific molecular interactions that enhance its therapeutic potential michberk.com.

Computational Approaches in this compound SAR Analysis

Computational approaches, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are indispensable tools in modern SAR analysis. They provide insights into ligand-receptor interactions and predict biological activity based on molecular structure, guiding the design of new compounds researchgate.netmdpi.com.

Molecular Docking and Dynamics Simulations

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key amino acid residues involved in the interaction mdpi.comresearchgate.netwikipedia.org. For this compound, molecular docking has been employed to understand its interactions with biological targets researchgate.net. While specific detailed docking results for this compound were not provided in the search results, related lignans like sesamin and sesamolin have been extensively studied using molecular docking and dynamics simulations.

For example, in a study investigating the inhibition potencies of sesame-derived phytochemicals against the SARS-CoV-2 Main Protease (Mpro), sesamin and sesamolin, along with sesaminol (B613849) and sesamolinol, were subjected to molecular docking and dynamics simulations. These studies identified key binding interactions and provided binding energy values, indicating their potential as inhibitors. Although these data are for related compounds, they illustrate the type of insights molecular docking can provide for this compound analogues.

Table 1: Binding Energies of Selected Sesame Lignans to SARS-CoV-2 Mpro (Molecular Docking)

| Compound | Binding Energy (kcal/mol) |

| Sesamin | -6.7 |

| Sesaminol | -6.6 |

| Sesamolin | -6.4 |

| Sesamolinol | -6.1 |

| Carmofur (Positive Control) | -5.2 |

Molecular dynamics (MD) simulations complement docking by providing information on the stability of ligand-receptor complexes over time, accounting for the dynamic nature of biological systems wikipedia.org. These simulations can reveal how the ligand and receptor adapt to each other upon binding, offering a more comprehensive understanding of the interaction wikipedia.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes mathematical relationships between a compound's chemical structure (represented by molecular descriptors) and its biological activity uou.ac.innih.govf6publishing.comresearchgate.net. This allows for the prediction of activity for new, untested compounds and helps identify the structural features that are critical for activity researchgate.net.

While direct QSAR models specifically developed for this compound were not detailed, the application of QSAR to related lignans and other bioactive compounds demonstrates its relevance to this compound SAR. For instance, QSAR analysis has been applied to sesamolin to understand its inhibitory activity against tyrosinase, correlating structural features with dose-dependent inhibition f6publishing.com. The general methodology involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) and then using statistical methods (like regression analysis or machine learning) to build predictive models researchgate.net. These models can then be used to guide the synthesis of this compound analogues with improved properties.

Ligand-Receptor Interaction Profiling and Target Engagement Studies

Ligand-receptor interaction profiling aims to identify the specific biological targets (receptors, enzymes, ion channels, etc.) with which a compound interacts, while target engagement studies confirm that the compound binds to its intended target within a biological system.

For this compound, studies have begun to elucidate its target engagement. Notably, this compound has been implicated in modulating the activity of peroxisome proliferator-activated receptor gamma (PPARγ) and PPAR delta (PPARδ). PPARs are nuclear receptor proteins that play critical roles in regulating gene expression, metabolism, and inflammation, making them significant therapeutic targets michberk.com. The interaction of this compound with these receptors suggests a mechanism of action related to metabolic regulation and potentially anti-inflammatory effects.

Furthermore, the observed downregulation of c-Met/JAK1/STAT3 and PI3K/AKT/mTOR signaling pathways by this compound in cancer cells points to a complex network of target engagement michberk.com. These pathways are central to cell proliferation, survival, and differentiation, and their modulation by this compound highlights its multi-target activity and potential for therapeutic intervention in cancer michberk.com. Ligand-receptor interaction profiling, often involving techniques like affinity chromatography, surface plasmon resonance, or cellular assays, would be crucial for comprehensively mapping all direct and indirect targets of this compound and its analogues.

Metabolism and Pharmacokinetics of Sesaminone in Preclinical Models

In Vitro Metabolic Stability Studies of Sesaminone

In vitro metabolic stability studies are designed to assess how susceptible a compound is to biotransformation, typically expressed as its in vitro half-life (t½) and intrinsic clearance (CLint) nih.govnuvisan.com. These studies commonly involve incubating the compound with liver microsomes or hepatocytes from various species, such as human, mouse, rat, monkey, mini pig, and dog, and monitoring its degradation over time nuvisan.commdpi.com. The liver is a primary site for drug metabolism, with enzymes predominantly found in microsomes wuxiapptec.com. While these methods are widely used to predict in vivo metabolism and potential drug-drug interactions nih.govnuvisan.com, specific in vitro metabolic stability data for this compound in preclinical models are not extensively reported in the available literature.

In Vivo Absorption, Distribution, and Elimination Studies in Non-Human Models

In vivo absorption, distribution, and elimination (ADME) studies in non-human models, such as rodents (e.g., rats, mice) and non-rodents (e.g., dogs, pigs), are essential for characterizing how a compound behaves within a living organism consensus.app. These studies provide insights into oral bioavailability, tissue distribution, and the routes and rates of excretion (e.g., urine, feces, bile) researchgate.net. Techniques like quantitative whole-body autoradiography and radioactivity analysis in collected samples are employed to track the compound and its metabolites researchgate.net. Despite the importance of these studies for understanding a compound's pharmacokinetics nih.gov, specific in vivo absorption, distribution, and elimination data for this compound in non-human models are not detailed in the provided information.

Enzymatic Pathways Involved in this compound Biotransformation

Xenobiotic biotransformation involves a series of enzymatic reactions that modify foreign compounds to facilitate their elimination from the body wikipedia.orgopenaccessjournals.comnih.gov. These reactions are broadly categorized into Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (conjugation reactions) wikipedia.orgopenaccessjournals.comnih.gov. Key enzymes involved in Phase I metabolism include the cytochrome P450 (CYP) oxidases, which introduce reactive or polar groups wikipedia.orgopenaccessjournals.com. Phase II reactions, catalyzed by transferase enzymes, conjugate these modified compounds with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) to enhance water solubility and promote excretion wikipedia.orgopenaccessjournals.comnih.gov. While these enzymatic pathways are fundamental to the metabolism of many compounds wikipedia.orgopenaccessjournals.com, specific enzymatic pathways involved in the biotransformation of this compound in preclinical models are not explicitly described in the provided search results.

Advanced Analytical Methodologies for Sesaminone Research

Quantitative and Qualitative Analysis of Sesaminone in Biological Matrices

The analysis of chemical compounds like this compound within biological matrices (e.g., plasma, urine, tissues) presents significant challenges due to the inherent complexity and variability of these samples. Both qualitative and quantitative analyses are essential: qualitative analysis confirms the presence or absence of this compound, while quantitative analysis determines its concentration. edvotek.comebsco.com

Sample Preparation: A critical initial step in analyzing biological samples is sample preparation, aimed at removing interfering compounds and concentrating the target analyte. Common techniques include:

Liquid-Liquid Extraction (LLE): This method separates analytes based on their differential solubility between two immiscible liquid phases. edvotek.comnih.gov

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain analytes while interfering substances are washed away, offering improved extraction efficiency and clean-up. nih.govyoutube.com

Protein Precipitation (PP): This technique is often used to remove proteins, which can interfere with downstream analytical processes, especially in plasma or serum samples. edvotek.com

The choice of sample preparation method is determined by the sample matrix and the concentration of the compounds of interest. edvotek.com

Qualitative Analysis: For qualitative analysis, techniques such as chromatography coupled with mass spectrometry are employed. Compounds are identified based on their characteristic retention times and mass spectra, often compared against reference data or spectral libraries. drawellanalytical.com

Quantitative Analysis: Quantitative analysis involves establishing calibration curves using known concentrations of standards to enable the precise measurement of compounds in samples based on their chromatographic responses (e.g., peak areas or heights). edvotek.comdrawellanalytical.com Internal standards are frequently used to enhance accuracy and reduce matrix-induced ionization effects. thermofisher.com While specific quantitative data for this compound in biological matrices is not detailed, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are the preferred methods for their high sensitivity and selectivity in analyzing drugs and metabolites in complex biological samples. researchgate.netnih.gov

Advanced Spectroscopic Techniques for Metabolite Identification and Quantification

Spectroscopic techniques play a pivotal role in the identification and structural characterization of this compound and its potential metabolites. These methods analyze the interaction of electromagnetic radiation with the sample to reveal information about its molecular structure and composition. youtube.comsevenstarpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1H-NMR and 13C-NMR, is a powerful non-destructive analytical technique for structural elucidation, providing detailed information about the chemical environment of atoms within a molecule. thermofisher.comescholarship.orggoogle.com Two-dimensional NMR techniques (e.g., TOCSY, HMBC, NOESY) offer further insights into connectivity and spatial relationships, which are critical for confirming complex structures. scispace.com NMR is known for its high reproducibility and ease of metabolite identification, requiring minimal sample preparation. escholarship.orggoogle.com It has been utilized for the structural analysis and quantification of lignan (B3055560) metabolites. scispace.com Notably, the structure of this compound has been confirmed through comprehensive spectroscopic data, including NMR and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). colab.ws

Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules. colab.ws It offers superior sensitivity and a wide dynamic range compared to other techniques, making it indispensable in metabolomics. nih.gov

High-Resolution Accurate Mass (HRAM) MS: Provides precise mass measurements, allowing for the determination of elemental composition and differentiation of compounds with very similar nominal masses. HRESIMS has been used in the structural confirmation of this compound. colab.ws

Tandem Mass Spectrometry (MS/MS or MSn): Involves multiple stages of mass analysis, where precursor ions are fragmented to produce characteristic product ions. This fragmentation pattern acts as a "fingerprint" for identification and provides crucial information for structural elucidation, especially for unknown or unpredicted compounds. colab.ws MS/MS is commonly used to increase confidence during metabolite identification by searching through MS/MS mass spectral libraries. colab.ws

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is employed for concentration and purity measurements, and it is a common detection method in High-Performance Liquid Chromatography (HPLC) systems, often integrated as a photodiode array detector (DAD) to provide spectral data across a range of wavelengths for eluting compounds. researchgate.netmdpi.com this compound, being a lignan with chromophores, would typically absorb in the UV region, allowing for its detection and quantification.

Chromatography-Mass Spectrometry Integration in this compound Metabolomics

The integration of chromatographic separation techniques with mass spectrometry is fundamental to metabolomics, offering an excellent solution for analyzing complex biological mixtures. This coupling reduces matrix effects, separates isomers, provides orthogonal data (e.g., retention time), and allows for more accurate quantification of individual metabolites. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the dominant analytical technique for global metabolite profiling, particularly suited for non-volatile, thermally labile, or high molecular weight compounds, which cannot be analyzed by Gas Chromatography. thermofisher.comgoogle.comnih.gov Ultra-Performance Liquid Chromatography (UPLC) coupled with MS (UPLC-MS/MS) offers enhanced separation efficiency, sensitivity, and high-throughput capabilities, making it ideal for quantitative analysis in complex matrices. nih.govnih.gov LC-MS, equipped with electrospray ionization, has been used for the structural analysis of sesamin (B1680957) lignan metabolites. scispace.com The method involves separating compounds on a C18 column using gradient elution with mobile phases such as acetic acid and acetonitrile, followed by MS detection. scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile small molecular metabolites (<650 Daltons). thermofisher.commdpi.com Many metabolites, including lignans (B1203133), often require chemical derivatization (e.g., methoximation and silylation) to increase their volatility and thermal stability before GC analysis. sevenstarpharm.commdpi.commdpi.com GC-MS offers high chromatographic separation power, reproducible retention times, robust quantification, and fast compound identification through comparison with commercial spectral libraries (e.g., NIST, Wiley) due to its reproducible molecular fragmentation patterns generated by electron ionization (EI). sevenstarpharm.commdpi.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is a valuable technique for analyzing polar and charged metabolites, offering high separation efficiency and the ability to work with very small sample volumes (sub-microliters), which is particularly useful for single-cell metabolomics. thermofisher.comescholarship.orgnih.gov

Supercritical Fluid Chromatography (SFC): SFC, which uses supercritical carbon dioxide as the mobile phase, is another chromatographic technique that can be coupled with MS. It is particularly useful for the separation of chiral compounds and can be used for both qualitative and quantitative analysis when combined with appropriate detectors. drawellanalytical.comescholarship.org

The integration of these advanced analytical platforms allows for a comprehensive understanding of this compound's chemical properties and its behavior within biological systems, contributing significantly to metabolomics research.

Data Tables

Due to the limited availability of specific quantitative data for this compound in biological matrices in the provided search results, the following table outlines the general characteristics and applications of the discussed advanced analytical methodologies relevant to the analysis of lignans like this compound.

| Analytical Technique | Principle | Key Applications for this compound/Lignans | Advantages | Disadvantages/Considerations |

| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometry detection and fragmentation. | Quantification and identification in complex biological matrices (e.g., plasma, urine). Metabolite profiling. | High sensitivity, selectivity, suitable for non-volatile/thermally labile compounds, high throughput (UPLC-MS/MS). | Matrix effects, potential for ion suppression, requires method development for specific compounds. |

| GC-MS/MS | Separation by gas chromatography followed by mass spectrometry detection and fragmentation. | Analysis of volatile/semi-volatile this compound derivatives. Identification via spectral libraries. | High chromatographic resolution, reproducible fragmentation patterns, robust quantification. | Requires derivatization for many compounds, limited to volatile/semi-volatile analytes. |

| NMR Spectroscopy | Measures the interaction of atomic nuclei with a magnetic field to reveal structural information. | Structural elucidation, confirmation of absolute configuration, quantitative analysis. | Non-destructive, highly reproducible, provides detailed structural information, can identify unknown compounds. | Lower sensitivity compared to MS, requires higher sample concentrations. |

| HRAM-MS (e.g., HRESIMS) | Measures mass-to-charge ratios with high precision and accuracy. | Elemental composition determination, structural confirmation, differentiation of isomers. | High mass accuracy, high resolution, aids in definitive compound identification. | Requires sophisticated data processing, can be complex for very large datasets. |

| CE-MS | Separation by capillary electrophoresis based on charge and size, coupled with mass spectrometry. | Analysis of polar and charged metabolites, small sample volumes. | High separation efficiency for charged species, minimal sample consumption. | Lower sample loading capacity, can be sensitive to matrix components. |

| UV-Vis Spectroscopy | Measures absorption of UV-Vis light by chromophores. | Detection in HPLC, purity assessment, concentration determination. | Simple, cost-effective, non-destructive. | Less specific than MS or NMR, can be affected by interfering chromophores. |

Future Directions and Advanced Research Frontiers for Sesaminone

Elucidating Undiscovered Molecular Mechanisms and Cellular Targets of Sesaminone

While this compound has demonstrated notable antiproliferative, antifungal, antitumor, and anti-inflammatory activities, the comprehensive understanding of its molecular mechanisms of action and specific cellular targets remains largely undiscovered. Recent studies have initiated this elucidation, revealing that this compound exhibits potent antiproliferative activity in acquired osimertinib-resistant non-small cell lung cancer (HCC827-osi) cells by downregulating the activation of key signaling pathways, specifically c-Met/JAK1/STAT3 and PI3K/AKT/mTOR nih.govmdpi.commdpi.comacs.org. Furthermore, its anti-neuroinflammatory effects have been linked to the modulation of NLRP3/caspase1 signaling pathways in LPS-induced BV2 microglial cells colab.ws.

However, the precise interactions with other cellular components, the full spectrum of affected signaling cascades, and the identification of direct protein or enzyme targets across its diverse biological activities (e.g., antifungal properties, general anti-inflammatory effects beyond specific pathways) are areas ripe for extensive future research. Advanced proteomic techniques, target deconvolution strategies, and high-throughput screening assays will be instrumental in mapping the complete molecular interaction landscape of this compound.

Rational Design and Synthesis of Next-Generation this compound Analogues with Enhanced Bioactivities

The successful asymmetric synthesis of this compound has been reported, providing a foundation for the creation of structural analogues acs.orgthieme-connect.comacs.orgdiva-portal.org. This synthetic accessibility opens avenues for the rational design and synthesis of next-generation this compound derivatives. The objective of such endeavors would be to enhance specific bioactivities, improve pharmacokinetic properties (e.g., bioavailability, metabolic stability), and reduce potential off-target effects.

Leveraging structure-activity relationship (SAR) studies, informed by the known activities of this compound and other lignans (B1203133), researchers can systematically modify its core structure. This could involve:

Modifications to the methylenedioxy groups: These functional groups are often critical for the biological activity of lignans and their metabolites, as seen with Sesamin's conversion to catechol metabolites for enhanced anti-inflammatory effects researchgate.netnih.gov.

Alterations to the furan (B31954) ring system: The tetrahydrofuran (B95107) core of this compound is central to its structure, and modifications could impact binding affinity to targets.

Introduction of new functional groups: To modulate polarity, hydrogen bonding, or steric interactions with biological targets.

The rational design process will be iterative, combining synthetic chemistry with biological evaluation to identify compounds with superior efficacy and selectivity.

Application of Advanced Computational Methodologies in this compound Drug Discovery Research

Advanced computational methodologies are becoming indispensable tools in modern drug discovery, offering efficient ways to screen vast chemical libraries, predict molecular interactions, and optimize compound properties. For this compound, these methodologies represent a significant frontier:

Molecular Docking and Dynamics Simulations: While general molecular docking studies have been applied to other sesame lignans to predict binding affinities to various protein targets acs.orgnih.govaphrc.org, specific, in-depth molecular docking and dynamic simulations for this compound with its identified targets (c-Met, JAK1, STAT3, PI3K, AKT, mTOR, NLRP3, caspase1) are crucial. This will provide atomic-level insights into binding modes, stability of ligand-receptor complexes, and conformational changes induced upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models for this compound and its nascent analogues can help predict the biological activity of new compounds based on their chemical structures, guiding the synthesis of more potent derivatives.

Artificial Intelligence (AI) and Machine Learning (ML): AI/ML algorithms can be employed for de novo design of this compound analogues, virtual screening of large databases for compounds with desired properties, and predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, thereby accelerating the lead optimization process mdpi.com.

These computational approaches will significantly reduce the time and cost associated with traditional experimental screening, enabling a more targeted and efficient drug discovery pipeline for this compound.

Exploring Novel Biological Activities and Therapeutic Applications in Preclinical Settings

Current preclinical findings suggest this compound's potential in cancer therapy and neuroinflammation. Future research should expand upon these initial observations and explore novel therapeutic applications:

Broader Cancer Spectrum: Investigating this compound's antiproliferative and apoptotic effects in a wider range of cancer types, beyond osimertinib-resistant non-small cell lung cancer, is essential. This includes evaluating its efficacy against solid tumors and hematological malignancies, potentially in combination with existing chemotherapies to identify synergistic effects nih.gov.

Diverse Inflammatory Conditions: Given its anti-inflammatory activity, preclinical studies could explore this compound's potential in various inflammatory disorders, such as rheumatoid arthritis, inflammatory bowel disease, or other neurodegenerative conditions where inflammation plays a key role colab.ws.

Antifungal and Antimicrobial Applications: The reported antifungal activity of this compound warrants further investigation into its mechanism and spectrum against various pathogenic fungi and potentially bacteria, addressing the growing challenge of antimicrobial resistance researchgate.net.

In Vivo Efficacy and Pharmacokinetics: Moving beyond in vitro studies, rigorous in vivo preclinical studies in relevant animal models are critical to confirm efficacy, assess pharmacokinetic and pharmacodynamic profiles, and evaluate potential therapeutic windows for this compound and its optimized analogues researchgate.netkoreamed.org.

Integration of Systems Biology and Multi-Omics Approaches in this compound Mechanistic Studies

To gain a holistic understanding of this compound's biological impact, integrating systems biology and multi-omics approaches is paramount. This involves combining data from various high-throughput technologies to create a comprehensive molecular map of its effects researchgate.netresearchgate.netoxfordglobal.comnih.govimperial.ac.uk.

Genomics and Transcriptomics: Analyzing changes in gene expression profiles (transcriptomics) in response to this compound treatment can reveal global cellular responses and identify novel regulatory networks.

Proteomics: Studying alterations in protein expression and post-translational modifications can pinpoint direct and indirect protein targets and affected signaling pathways.

Metabolomics and Lipidomics: Investigating changes in metabolic pathways and lipid profiles can provide insights into how this compound influences cellular energy metabolism, lipid synthesis, and other metabolic processes.

By integrating these diverse omics datasets, researchers can construct complex interaction networks, identify key biomarkers of response, and elucidate the systems-level mechanisms by which this compound exerts its therapeutic effects. This integrated approach is crucial for understanding the complex interplay between molecular components and for guiding the development of this compound as a precision therapeutic agent.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying sesaminone in complex matrices?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is widely used for this compound quantification . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential. Ensure calibration with certified reference materials and validate methods for sensitivity (limit of detection ≤ 0.1 µg/mL) and precision (RSD < 5%) .

- Key Challenge : Co-elution with structurally similar lignans (e.g., sesamin, sesamolin) may require advanced separation techniques, such as ultra-HPLC (UHPLC) with C18 columns .

Q. How can researchers optimize the synthesis of this compound to ensure purity and yield?

- Methodology : this compound is typically synthesized via oxidation of sesamin using meta-chloroperbenzoic acid (mCPBA). Monitor reaction progress with thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization (≥70%) requires strict control of reaction temperature (0–5°C) and stoichiometric ratios (mCPBA:sesamin = 1.2:1) .

- Critical Step : Post-synthesis characterization must include melting point analysis, optical rotation, and spectroscopic validation to confirm absence of epoxide byproducts .

Q. What in vitro assays are most reliable for preliminary assessment of this compound’s biological activity?

- Methodology : Use cell-based assays (e.g., MTT for cytotoxicity, ROS scavenging for antioxidant activity) with appropriate controls. For example, this compound’s anti-inflammatory effects are tested via LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC₅₀ values typically 10–50 µM) .

- Data Interpretation : Normalize results to positive controls (e.g., quercetin for antioxidants) and account for solvent interference (e.g., DMSO ≤ 0.1% v/v) .

Advanced Research Questions

Q. How should researchers resolve contradictory findings in this compound’s pharmacokinetic (PK) profiles across studies?

- Methodology : Conduct systematic reviews with meta-analysis to identify sources of heterogeneity (e.g., species differences, dosing regimens). For example, murine studies report this compound’s oral bioavailability ranging from 15% to 40% due to variations in sampling timepoints and analytical sensitivity .

- Recommendation : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences and extrapolate human PK parameters .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in neurodegenerative disease models?

- Methodology : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) approaches in in vivo models (e.g., Aβ-induced Alzheimer’s in rats). Validate targets via siRNA knockdown or CRISPR-Cas8. For example, this compound’s neuroprotection may involve Nrf2/ARE pathway activation, requiring ChIP-qPCR for pathway confirmation .

- Statistical Rigor : Power analyses (α = 0.05, β = 0.2) and correction for multiple comparisons (Bonferroni adjustment) are critical .

Q. How can researchers address reproducibility challenges in this compound’s dose-response relationships?

- Methodology : Standardize experimental conditions (e.g., cell passage number, animal age/weight) and pre-register protocols (e.g., OSF.io ). For dose-response inconsistencies, apply nonlinear regression models (e.g., Hill equation) and report EC₅₀ with 95% confidence intervals .

- Case Study : A 2021 study found batch-to-batch variability in this compound purity (>95% required) significantly altered EC₅₀ values in antioxidant assays .

Methodological Guidelines for Data Interpretation

Q. What strategies are effective for analyzing conflicting data on this compound’s cytotoxicity in cancer vs. normal cells?

- Approach : Use sensitivity analyses to isolate variables (e.g., cell line genetic background, culture media composition). For instance, this compound’s selective cytotoxicity in MCF-7 cells (IC₅₀ = 25 µM) vs. negligible effects on HEK293 may stem from differential expression of pro-apoptotic Bax .

- Reporting Standards : Follow CONSORT or ARRIVE guidelines for transparent reporting of experimental variables .

Q. How should researchers design studies to investigate this compound’s synergistic effects with other bioactive compounds?

- Experimental Design : Use factorial designs (e.g., 2×2 matrix) to test combinations (e.g., this compound + curcumin). Calculate combination index (CI) via Chou-Talalay method: CI < 1 indicates synergy .

- Example : A 2023 study demonstrated CI = 0.6 for this compound + resveratrol in reducing hepatic fibrosis in mice, attributed to AMPK/mTOR pathway co-modulation .

Tables: Key Findings from Recent Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.